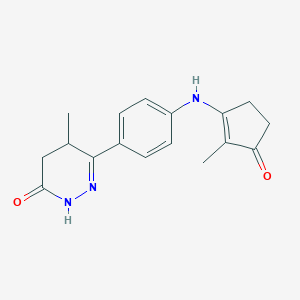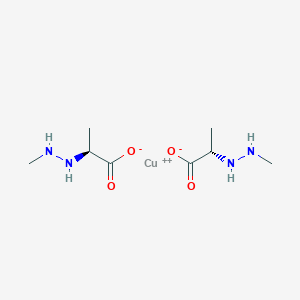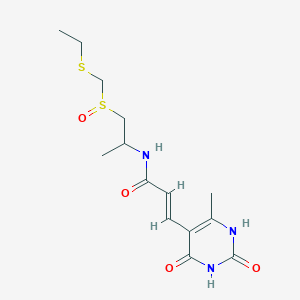
Ethyldeshydroxysparsomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldeshydroxysparsomycin is a compound that belongs to the aminoglycoside family of antibiotics. This compound is known for its potent antibacterial activity against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Ethyldeshydroxysparsomycin is synthesized through a complex chemical process, and its mechanism of action involves binding to the bacterial ribosome and inhibiting protein synthesis. In
Mechanism of Action
The mechanism of action of Ethyldeshydroxysparsomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 16S rRNA component of the ribosome and prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
Ethyldeshydroxysparsomycin has several biochemical and physiological effects, including its ability to inhibit bacterial protein synthesis and its potential toxicity to mammalian cells. It has been shown to be effective against a wide range of gram-negative bacteria, but its toxicity to mammalian cells limits its use in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyldeshydroxysparsomycin in lab experiments include its potent antibacterial activity and its ability to inhibit protein synthesis. However, its toxicity to mammalian cells and its complex chemical synthesis limit its use in vivo.
Future Directions
There are several future directions for the study of Ethyldeshydroxysparsomycin, including the development of new antibiotics based on its structure and the study of bacterial resistance mechanisms. Additionally, the use of Ethyldeshydroxysparsomycin in combination with other antibiotics may enhance its antibacterial activity and reduce its toxicity to mammalian cells. Further research is needed to fully understand the potential of Ethyldeshydroxysparsomycin as an antibacterial agent.
Synthesis Methods
The synthesis of Ethyldeshydroxysparsomycin is a complex chemical process that involves several steps. The first step is the synthesis of the aminocyclitol core, which is achieved through a series of chemical reactions involving various reagents and solvents. The second step is the attachment of the amino groups to the aminocyclitol core, which is achieved through the use of protecting groups and various chemical reactions. The final step is the attachment of the aminoglycoside side chains, which is achieved through a series of chemical reactions involving various reagents and solvents.
Scientific Research Applications
Ethyldeshydroxysparsomycin has several scientific research applications, including its use as an antibacterial agent in vitro and in vivo. It has been shown to be effective against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Additionally, Ethyldeshydroxysparsomycin has been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
properties
CAS RN |
119410-38-7 |
|---|---|
Product Name |
Ethyldeshydroxysparsomycin |
Molecular Formula |
C14H21N3O4S2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-N-[1-(ethylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C14H21N3O4S2/c1-4-22-8-23(21)7-9(2)15-12(18)6-5-11-10(3)16-14(20)17-13(11)19/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)(H2,16,17,19,20)/b6-5+ |
InChI Key |
CIOPNRONTBCAKE-AATRIKPKSA-N |
Isomeric SMILES |
CCSCS(=O)CC(C)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Canonical SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
synonyms |
EdSm ethyldeshydroxy-sparsomycin ethyldeshydroxysparsomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



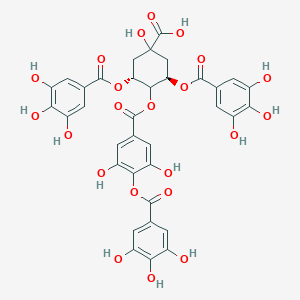
![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
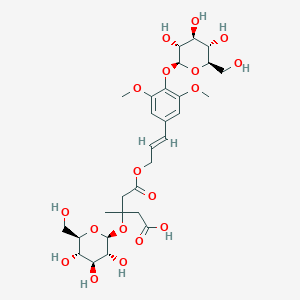
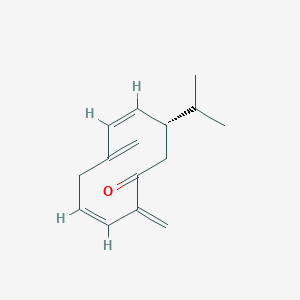
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
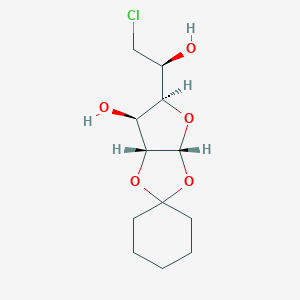

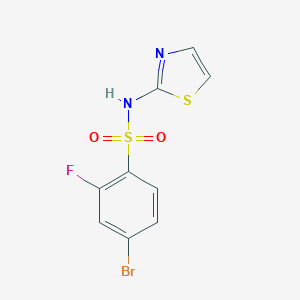

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
